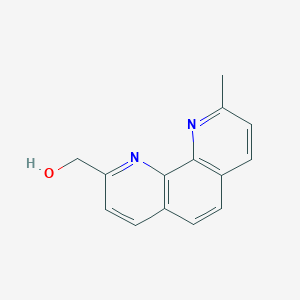
(9-Methyl-1,10-phenanthrolin-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Methyl-1,10-phenanthrolin-2-YL)methanol is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . It is a derivative of phenanthroline, a heterocyclic organic compound, and is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 9-methyl-1,10-phenanthroline with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: While specific industrial production methods for (9-Methyl-1,10-phenanthrolin-2-YL)methanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions: (9-Methyl-1,10-phenanthrolin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenanthroline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
科学研究应用
(9-Methyl-1,10-phenanthrolin-2-YL)methanol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (9-Methyl-1,10-phenanthrolin-2-YL)methanol involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity . Additionally, its intercalation into DNA can disrupt DNA replication and transcription processes .
相似化合物的比较
1,10-Phenanthroline: A parent compound with similar coordination properties but lacks the methyl and hydroxymethyl groups.
2,2’-Bipyridine: Another ligand with similar coordination properties but different structural features.
Uniqueness: (9-Methyl-1,10-phenanthrolin-2-YL)methanol is unique due to the presence of both a methyl and a hydroxymethyl group, which can influence its chemical reactivity and binding properties. These functional groups can enhance its solubility in organic solvents and its ability to form stable complexes with metal ions .
属性
CAS 编号 |
118896-79-0 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC 名称 |
(9-methyl-1,10-phenanthrolin-2-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c1-9-2-3-10-4-5-11-6-7-12(8-17)16-14(11)13(10)15-9/h2-7,17H,8H2,1H3 |
InChI 键 |
RDZGASSQACGZAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


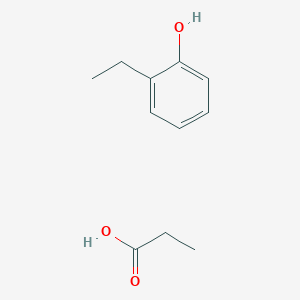

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
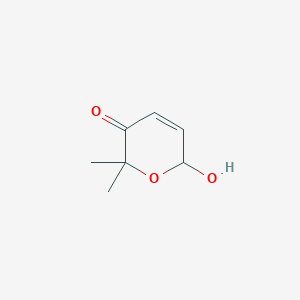
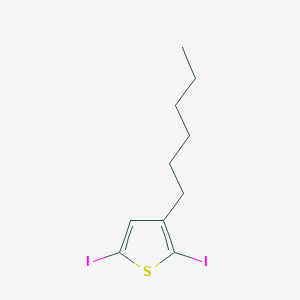
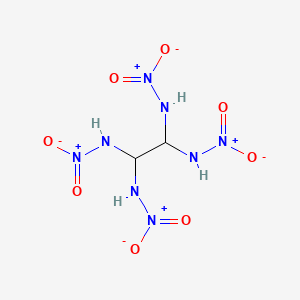
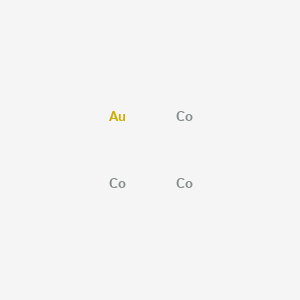
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


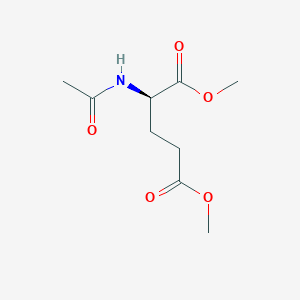
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
